
1-(3,4-Dihydroxyphenyl)octa-2,4-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Dihydroxyphenyl)octa-2,4-dien-1-one is an organic compound known for its unique chemical structure and properties. This compound features a phenyl ring substituted with two hydroxyl groups at the 3 and 4 positions, connected to an octa-2,4-dien-1-one chain. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dihydroxyphenyl)octa-2,4-dien-1-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of 3,4-dihydroxybenzaldehyde with an appropriate aliphatic chain precursor in the presence of a base catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions to ensure complete reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3,4-Dihydroxyphenyl)octa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The double bonds in the octa-2,4-dien-1-one chain can be reduced to single bonds.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Acid chlorides or alkyl halides in the presence of a base like pyridine.
Major Products:
Oxidation: Formation of 3,4-dihydroxyphenylquinone derivatives.
Reduction: Formation of saturated derivatives of the original compound.
Substitution: Formation of esters or ethers depending on the substituents used.
Wissenschaftliche Forschungsanwendungen
1-(3,4-Dihydroxyphenyl)octa-2,4-dien-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of novel materials and as a precursor in organic synthesis.
Wirkmechanismus
The mechanism of action of 1-(3,4-Dihydroxyphenyl)octa-2,4-dien-1-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress.
Anti-inflammatory Effects: The compound can inhibit the production of pro-inflammatory cytokines and enzymes.
Enzyme Inhibition: It may act as an inhibitor of specific enzymes involved in disease pathways.
Vergleich Mit ähnlichen Verbindungen
- 3,4-Dihydroxyphenylacetone
- 3,4-Dihydroxyphenylpropan-2-one
- 3,4-Dihydroxyphenylpropiophenone
Uniqueness: 1-(3,4-Dihydroxyphenyl)octa-2,4-dien-1-one is unique due to its extended conjugated system, which imparts distinct chemical and biological properties compared to its simpler analogs. This extended conjugation can enhance its reactivity and potential biological activities .
Eigenschaften
CAS-Nummer |
144094-14-4 |
|---|---|
Molekularformel |
C14H16O3 |
Molekulargewicht |
232.27 g/mol |
IUPAC-Name |
1-(3,4-dihydroxyphenyl)octa-2,4-dien-1-one |
InChI |
InChI=1S/C14H16O3/c1-2-3-4-5-6-7-12(15)11-8-9-13(16)14(17)10-11/h4-10,16-17H,2-3H2,1H3 |
InChI-Schlüssel |
UQMBURUGYNVUPB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC=CC=CC(=O)C1=CC(=C(C=C1)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(4-Methoxyphenyl)methyl]-N-(2-phenylethenyl)butanamide](/img/structure/B15163707.png)
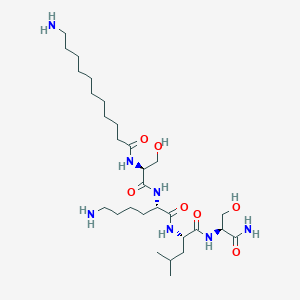


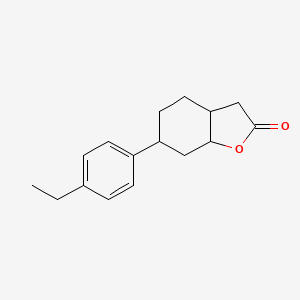

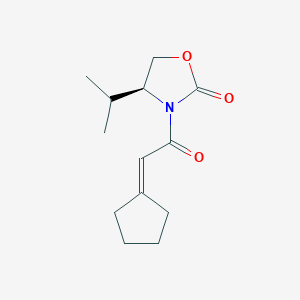
![9-Hydroxy-2,2-dimethyl-2,3-dihydro-4H-naphtho[2,3-b]pyran-4-one](/img/structure/B15163761.png)
![5-[(4-Chlorophenyl)methylidene]-3-(piperidin-1-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B15163769.png)

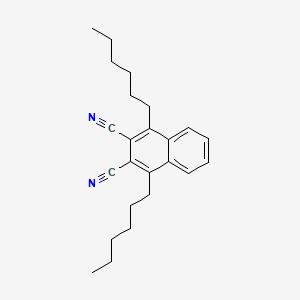
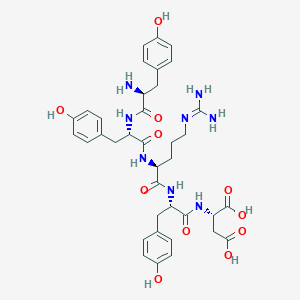

![1,3-Propanediol, 2-ethyl-2-[[(2-hydroxyphenyl)methylene]amino]-](/img/structure/B15163801.png)
